molecular formula C11H21N3S B15208398 2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine

2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B15208398
M. Wt: 227.37 g/mol
InChI Key: BKNUVFHIMZJTJR-UHFFFAOYSA-N
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Description

2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of diethyl and ethylthio substituents on the pyrazole ring, as well as an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with diethyl groups.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

    Attachment of the Ethanamine Group: The ethanamine group can be attached through a nucleophilic substitution reaction involving an appropriate amine reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the ethylthio group, potentially leading to the formation of dihydropyrazoles or thiols.

    Substitution: The compound can undergo substitution reactions at the ethanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles or thiols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diethyl-4-(methylthio)-1H-pyrazole: Similar structure but with a methylthio group instead of an ethylthio group.

    3,5-Diethyl-4-(ethylthio)-1H-pyrazole: Similar structure but without the ethanamine group.

    3,5-Diethyl-1H-pyrazole: Similar structure but without the ethylthio and ethanamine groups.

Uniqueness

2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of diethyl, ethylthio, and ethanamine groups on the pyrazole ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

2-(3,5-diethyl-4-ethylsulfanylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C11H21N3S/c1-4-9-11(15-6-3)10(5-2)14(13-9)8-7-12/h4-8,12H2,1-3H3

InChI Key

BKNUVFHIMZJTJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1CCN)CC)SCC

Origin of Product

United States

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